molecular formula C26H31N3O3S B11135775 (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-butoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-butoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11135775
M. Wt: 465.6 g/mol
InChI Key: XCTWXDDBISAIPU-MOHJPFBDSA-N
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Description

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolone ring, a benzylic piperazine moiety, and a butoxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolone core, followed by the introduction of the benzylic piperazine and the butoxy-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification processes like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives

Scientific Research Applications

(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C26H31N3O3S/c1-3-4-16-32-22-11-10-21(17-23(22)31-2)18-24-25(30)27-26(33-24)29-14-12-28(13-15-29)19-20-8-6-5-7-9-20/h5-11,17-18H,3-4,12-16,19H2,1-2H3/b24-18-

InChI Key

XCTWXDDBISAIPU-MOHJPFBDSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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